N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-16(2)14(7-8-15(19)17-16)18-23(20,21)12-5-6-13-11(10-12)4-3-9-22-13/h5-6,10,14,18H,3-4,7-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKXMHKJQDISHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chromene moiety and the sulfonamide group. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 2,2-dimethyl-1,3-diaminopropane.
Introduction of the Chromene Moiety: This step often involves the use of chromene derivatives and suitable coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,4-dihydro-2H-chromene-6-sulfonamide can be compared with other similar compounds, such as:
- N-(2,2-dimethyl-6-oxopiperidin-3-yl)-2-oxo-2-pyrrolidin-1-ylacetamide
- N-(2,2-dimethyl-6-oxopiperidin-3-yl)-3,3-difluorocyclobutane-1-carboxamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
